molecular formula C13H11F2NO2 B2454955 2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid CAS No. 2248301-57-5

2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid

Cat. No. B2454955
CAS RN: 2248301-57-5
M. Wt: 251.233
InChI Key: FDYBLMZQHVPOFN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It also contains a pyrrole ring, which is a five-membered aromatic heterocycle . The difluoromethyl group is a common substituent in medicinal chemistry due to its ability to mimic the hydrogen atom’s steric properties .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoic acid moiety, a pyrrole ring, and a difluoromethyl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

Pyrroles are known to undergo a variety of chemical reactions. For example, α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group . The C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic nature and the presence of the difluoromethyl group. For example, similar compounds are often found as powders at room temperature .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The difluoromethyl group is of particular interest due to its potential use as a bioisostere .

properties

IUPAC Name

2-[5-(difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-16-10(6-7-11(16)12(14)15)8-4-2-3-5-9(8)13(17)18/h2-7,12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYBLMZQHVPOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(F)F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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